4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid is a chemical compound characterized by its unique structure, which includes a chloro group, a fluoro group, and an ethynyl group attached to a benzoic acid moiety. Its molecular formula is and it has a molar mass of approximately 264.7 g/mol. The presence of halogen substituents (chlorine and fluorine) in the aromatic system can significantly influence the compound's reactivity and biological properties.
Research on 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid indicates potential biological activities. Compounds with similar structures have been studied for their effects on various biological targets, including:
The synthesis of 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid can be achieved through several methods:
4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid has several potential applications:
Studies involving 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid focus on its interactions with biological targets:
Several compounds share structural similarities with 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-(phenylethynyl)benzoic acid | Lacks fluorine substituent | May exhibit different biological activity profiles |
| 4-Fluoro-3-(4-chlorophenylethynyl)benzoic acid | Contains both chloro and fluoro groups | Potentially enhanced reactivity due to dual halogens |
| 2-Chloro-5-(4-fluorophenylethynyl)benzoic acid | Different position of chloro group | Variations in electronic properties and reactivity |
The uniqueness of 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to similar compounds. The combination of chlorine and fluorine substituents on the aromatic ring can enhance lipophilicity and alter binding interactions with biological targets, making it particularly valuable in medicinal chemistry and material science applications.